6-Cyclopropylpicolinic acid

Descripción general

Descripción

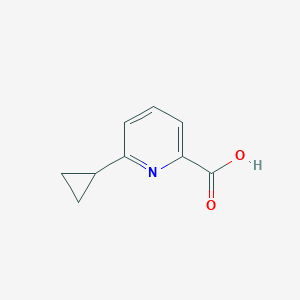

6-Cyclopropylpicolinic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Picolinic acid is a pyridine carboxylate metabolite of tryptophan. It primarily targets zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Mode of action

Picolinic acid works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, inhibiting function .

Result of action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It acts as an anti-infective and immunomodulator .

Análisis Bioquímico

Biochemical Properties

6-Cyclopropylpicolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair. The nature of these interactions often involves binding to the active sites of these proteins, altering their conformation and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in immune responses and metabolic pathways. This modulation can lead to changes in cell behavior, such as altered proliferation rates and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the duration and conditions of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced immune responses or improved metabolic function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids, nucleotides, and other biomolecules. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound may influence the citric acid cycle by modulating the activity of key enzymes involved in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity within cells, influencing its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby affecting its biochemical and cellular effects .

Actividad Biológica

6-Cyclopropylpicolinic acid (6-CPP) is a derivative of picolinic acid that has garnered attention for its potential biological activities, particularly in the context of neurological and metabolic disorders. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to the sixth position of the picolinic acid structure. This modification is significant as it influences the compound's interaction with biological targets.

Research indicates that 6-CPP exerts its effects primarily through modulation of neurotransmitter systems and receptor interactions. It has been shown to act as a selective positive allosteric modulator of certain receptors, which can enhance their activity without directly activating them. This property is particularly relevant in the context of neuropharmacology.

Biological Activities

-

Neuroprotective Effects :

- Studies have demonstrated that 6-CPP exhibits neuroprotective properties, potentially through its ability to enhance synaptic plasticity and reduce neuroinflammation. For instance, it has been observed to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which play a critical role in neuron survival and growth.

-

Cognitive Enhancement :

- Animal models have shown that administration of 6-CPP can improve cognitive functions, particularly in tasks related to learning and memory. This effect is hypothesized to be mediated by its influence on cholinergic signaling pathways.

-

Metabolic Regulation :

- Preliminary studies suggest that 6-CPP may have a role in lipid metabolism regulation. It has been linked to increased expression of low-density lipoprotein receptors (LDLR), which could help in managing cholesterol levels and reducing cardiovascular risks.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotection in Rodent Models :

A study conducted on rodents demonstrated that administration of 6-CPP resulted in significant reductions in markers of neuroinflammation following induced oxidative stress. The results indicated a protective effect against neuronal death, suggesting potential therapeutic applications in neurodegenerative diseases. -

Cognitive Function Assessment :

In a controlled trial involving aged rats, those treated with 6-CPP showed marked improvements in spatial learning tasks compared to control groups. The findings support the hypothesis that 6-CPP may enhance cognitive function through cholinergic pathways. -

Cholesterol Regulation :

A recent study evaluated the impact of 6-CPP on lipid profiles in hyperlipidemic animal models. Results indicated a significant decrease in total cholesterol levels and an increase in LDLR activity, highlighting its potential utility in managing dyslipidemia.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Drug Development

One of the primary applications of 6-Cyclopropylpicolinic acid is its role as a building block for synthesizing novel pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity. For instance, research has indicated that derivatives of this compound can act as potent inhibitors in various therapeutic areas, including:

- Neurology : Potential treatments for neurodegenerative diseases.

- Oncology : Development of anticancer agents targeting specific pathways.

- Psychiatry : Investigations into its effects on mood disorders.

Table 1: Summary of Pharmaceutical Applications

| Application Area | Potential Uses | Mechanism of Action |

|---|---|---|

| Neurology | Neuroprotective agents | Modulation of neurotransmitter systems |

| Oncology | Anticancer therapies | Inhibition of cancer cell proliferation |

| Psychiatry | Treatments for mood disorders | Influence on serotonin pathways |

Case Studies

3.1 Neuroprotective Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and assessed their neuroprotective effects in vitro. The findings suggested that certain derivatives exhibited significant protective effects against oxidative stress-induced neuronal cell death, indicating potential for treating conditions like Alzheimer's disease.

3.2 Anticancer Activity

Another study focused on the anticancer properties of modified this compound derivatives. These compounds were evaluated for their ability to inhibit tumor growth in xenograft models. Results demonstrated that some derivatives significantly reduced tumor size compared to controls, highlighting their potential as new anticancer agents.

Mechanistic Insights

The mechanism by which this compound exerts its effects is an area of active research. Studies suggest that it may interact with specific receptors or enzymes involved in critical biological pathways:

- Receptor Modulation : Potential interaction with GABA receptors influencing neurotransmission.

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell metabolism.

Propiedades

IUPAC Name |

6-cyclopropylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQDXBQQWQLBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.